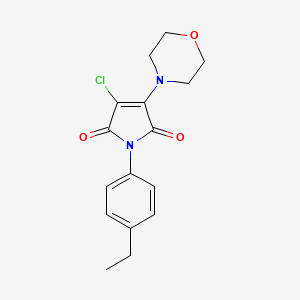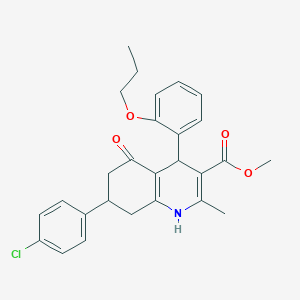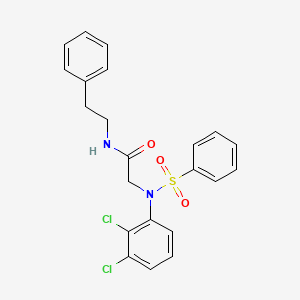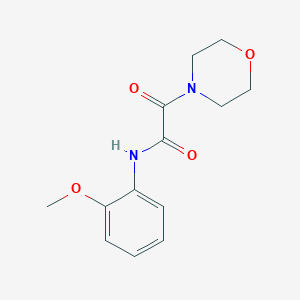![molecular formula C11H15N3O3S2 B5076083 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea](/img/structure/B5076083.png)
1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea is a complex organic compound that features a thiourea group linked to a phenyl ring and a hydroxy-dioxothiolan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea typically involves the reaction of 4-hydroxy-1,1-dioxothiolane with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or dimethylformamide (DMF), and requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiourea group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylurea
- 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylguanidine
Uniqueness
1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy-dioxothiolan and phenylthiourea moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
1-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c15-10-7-19(16,17)6-9(10)13-14-11(18)12-8-4-2-1-3-5-8/h1-5,9-10,13,15H,6-7H2,(H2,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKDQSYVJNMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-benzyl-N-(2-bicyclo[2.2.1]heptanyl)piperidin-4-amine](/img/structure/B5076043.png)

![4-[4-(4-bromo-2,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5076064.png)
![(5E)-5-[[4-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5076065.png)



![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5076100.png)

![N,2-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-furamide](/img/structure/B5076112.png)
